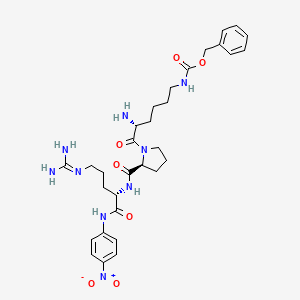
D-Lys(Z)-Pro-Arg-pNA
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve standard peptide coupling techniques, possibly using coupling reagents like HATU or HBTU . The exact synthesis process would depend on the specific structure and sequence of the compound .Molecular Structure Analysis
The molecular structure of “D-Lys(Z)-Pro-Arg-pNA” would be determined by the specific arrangement and bonding of its constituent amino acids and protecting groups. Without more specific information, it’s difficult to provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving “D-Lys(Z)-Pro-Arg-pNA” would depend on its specific structure and the conditions under which it’s used. It could potentially be involved in enzymatic reactions if used as a substrate .Physical And Chemical Properties Analysis
The physical and chemical properties of “D-Lys(Z)-Pro-Arg-pNA” would be determined by its specific structure. These could include properties like molecular weight, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Enzyme Activity and Specificity
D-Lys(Z)-Pro-Arg-pNA and its derivatives have been extensively studied in the context of enzyme activity and specificity. For example, Kettner and Shaw (1979) discovered that peptides containing D-amino acid residues at specific positions, like D-Lys(Z)-Pro-Arg-pNA, showed increased effectiveness as affinity labels for thrombin, an enzyme involved in blood clotting (Kettner & Shaw, 1979). Additionally, Yoshimoto and Tsuru (1983) revealed that aminopeptidase M, an enzyme that breaks down peptides, showed activity towards peptides with a structure similar to D-Lys(Z)-Pro-Arg-pNA, indicating its substrate specificity (Yoshimoto & Tsuru, 1983).
Peptide Synthesis and Modification
The synthesis and modification of peptides related to D-Lys(Z)-Pro-Arg-pNA have been a focus area in several studies. Inouye and Watanabe (1977) worked on synthesizing corticotropin peptides, using a process that involved a compound structurally similar to D-Lys(Z)-Pro-Arg-pNA (Inouye & Watanabe, 1977). Kadokami et al. (1990) purified enzymes from green algae using Boc-Ala-Ala-Pro-Arg-pNA as a substrate, indicating the use of D-Lys(Z)-Pro-Arg-pNA-like peptides in the purification process of certain enzymes (Kadokami et al., 1990).
Protein-Protein Interactions and Molecular Recognition
Research has also delved into the role of peptides like D-Lys(Z)-Pro-Arg-pNA in understanding protein-protein interactions and molecular recognition processes. For instance, the study of proliferating cell nuclear antigen from Leishmania donovani showed interactions with peptides and small molecule inhibitors, shedding light on the molecular recognition mechanisms (Yadav et al., 2017). Similarly, Hamada et al. (2007) investigated the DNA binding orientations of Cu(II)-peptide complexes, which have structural similarities with D-Lys(Z)-Pro-Arg-pNA, to understand the influence of amino-terminal residue stereochemistry on DNA interactions (Hamada et al., 2007).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
benzyl N-[(5R)-5-amino-6-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-oxohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43N9O7/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35)/t24-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHUQKVJEWMJES-ZNZIZOMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43N9O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Lys(Z)-Pro-Arg-pNA | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



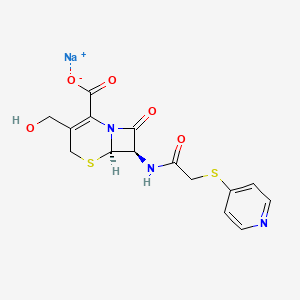
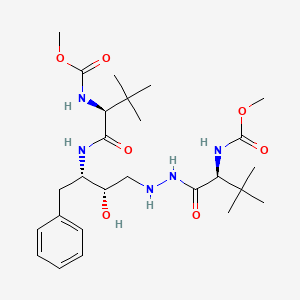
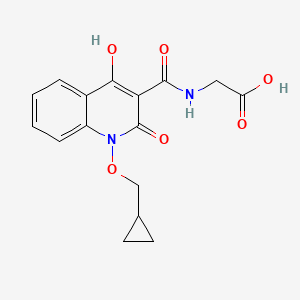
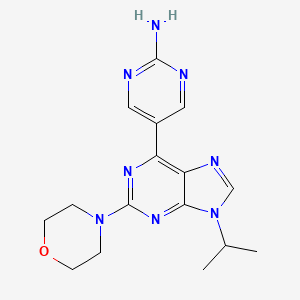
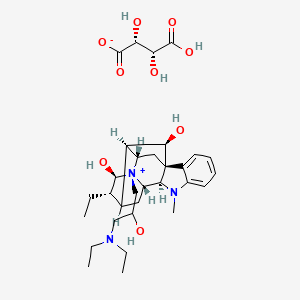
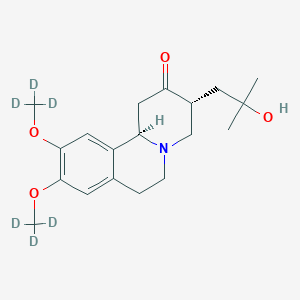

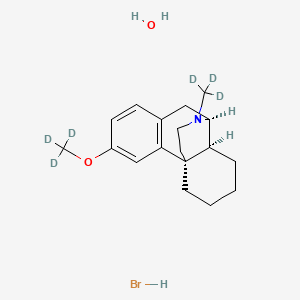
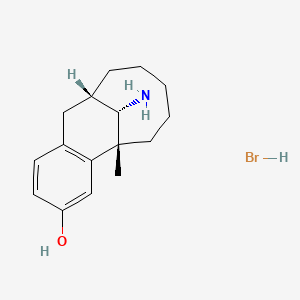
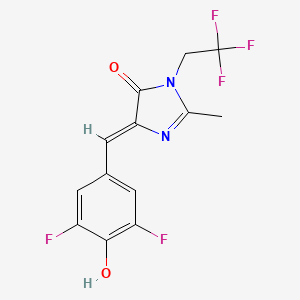
![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B607086.png)